(4-Chlorophenyl)methyl-beta-D-glucopyranoside

Übersicht

Beschreibung

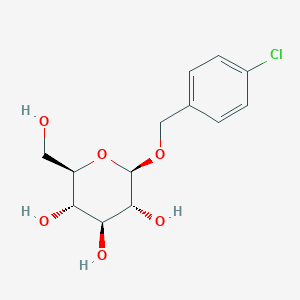

(4-Chlorophenyl)methyl-beta-D-glucopyranoside is a chemical compound that belongs to the class of glucosides It consists of a glucopyranose (a glucose molecule in its pyranose form) linked to a (4-chlorophenyl)methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)methyl-beta-D-glucopyranoside typically involves the glycosylation of a suitable glucose derivative with a (4-chlorophenyl)methyl halide. One common method is the Koenigs-Knorr reaction, where a glycosyl donor (such as a glycosyl bromide) reacts with an alcohol (in this case, (4-chlorophenyl)methanol) in the presence of a catalyst like silver carbonate or silver oxide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Koenigs-Knorr reaction, utilizing continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to ensure the selective formation of the beta-anomer.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the glucopyranose moiety, leading to the formation of gluconic acid derivatives.

Reduction: Reduction reactions can target the (4-chlorophenyl)methyl group, potentially converting it to a (4-chlorophenyl)methyl alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the (4-chlorophenyl)methyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Gluconic acid derivatives.

Reduction: (4-Chlorophenyl)methyl alcohol.

Substitution: Various substituted (4-chlorophenyl)methyl derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

(4-Chlorophenyl)methyl-beta-D-glucopyranoside consists of a glucopyranose unit linked to a (4-chlorophenyl)methyl group. Its molecular formula is CHClO, and it is classified as a glucoside. The compound can undergo various transformations, such as oxidation to form gluconic acid derivatives and reduction to yield (4-chlorophenyl)methyl alcohol.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For instance, studies have shown that acylated derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds range from 0.352 mg/ml to 1.408 mg/ml against specific bacterial strains .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit glycosidases, enzymes that play crucial roles in carbohydrate metabolism. The glucopyranose moiety mimics natural substrates, potentially leading to effective enzyme inhibition. This property is particularly relevant in developing treatments for diseases linked to glycosidase activity.

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, suggesting potential therapeutic uses in conditions characterized by excessive inflammation.

Glycosylation Studies

The compound serves as a valuable tool in biochemical research focused on glycosylation—the process of adding sugar molecules to proteins or lipids. Understanding glycosylation is essential for elucidating cellular processes and disease mechanisms. Researchers utilize this compound to investigate how glycosylation affects protein function and stability .

Molecular Docking Studies

Molecular docking analyses have been employed to study the interactions between this compound derivatives and various biological targets. These studies help predict binding affinities and elucidate the mechanisms of action at the molecular level, providing insights into how these compounds can be optimized for therapeutic use .

Synthesis of Specialty Chemicals

In industrial chemistry, this compound acts as a building block for synthesizing more complex molecules, including pharmaceuticals and specialty chemicals. Its versatility allows chemists to create novel compounds with tailored properties for specific applications .

Pharmaceutical Development

The compound is utilized in the pharmaceutical industry as an intermediate in synthesizing glycosylated drugs, enhancing their bioavailability and therapeutic efficacy. The incorporation of glucopyranoside moieties into drug structures has been shown to improve pharmacokinetic profiles .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | MIC values from 0.352 mg/ml to 1.408 mg/ml |

| Enzyme inhibitors | Potential inhibition of glycosidases | |

| Anti-inflammatory agents | Modulation of inflammatory pathways | |

| Biochemical Research | Glycosylation studies | Insights into protein function |

| Molecular docking studies | Predictive binding affinities | |

| Industrial Chemistry | Synthesis of specialty chemicals | Building block for complex molecule synthesis |

| Pharmaceutical Development | Intermediate in drug synthesis | Enhanced bioavailability of glycosylated drugs |

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various derivatives of this compound against multiple pathogens using disc diffusion methods. Results indicated significant inhibition zones, confirming its potential as an antimicrobial agent .

- Enzyme Interaction Analysis : Molecular docking studies revealed that certain derivatives bind effectively to glycosidases, demonstrating high binding affinities that suggest their potential as enzyme inhibitors in therapeutic applications .

- Pharmacokinetic Profiling : In silico ADMET analysis showed favorable absorption, distribution, metabolism, excretion, and toxicity profiles for selected derivatives of this compound, indicating their viability for further development as pharmaceutical agents .

Wirkmechanismus

The mechanism of action of (4-Chlorophenyl)methyl-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The glucopyranose moiety can mimic natural substrates of glycosidases, potentially inhibiting these enzymes. The (4-chlorophenyl)methyl group may interact with hydrophobic pockets in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

(4-Chlorophenyl)methyl-alpha-D-glucopyranoside: Differing in the anomeric configuration, this compound has the alpha linkage instead of the beta linkage.

(4-Bromophenyl)methyl-beta-D-glucopyranoside: Similar structure but with a bromine atom instead of chlorine.

(4-Methylphenyl)methyl-beta-D-glucopyranoside: Similar structure but with a methyl group instead of chlorine.

Uniqueness: (4-Chlorophenyl)methyl-beta-D-glucopyranoside is unique due to its specific beta linkage and the presence of a chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from its alpha-anomer and other halogenated or methylated analogs.

Biologische Aktivität

(4-Chlorophenyl)methyl-beta-D-glucopyranoside is a glycoside compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound this compound features a chlorophenyl group attached to a methyl-beta-D-glucopyranoside moiety. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Strong |

| Escherichia coli | Moderate |

| Salmonella typhi | Weak |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and modulation of cell cycle progression.

- Cell Lines Tested : M-HeLa (cervical cancer), HuTu 80 (intestinal cancer)

- Key Findings :

- Induction of apoptosis was confirmed via flow cytometry.

- Reactive oxygen species (ROS) production increased significantly in treated cells, indicating oxidative stress as a contributing factor to its cytotoxic effects.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. This property suggests possible applications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

- Antimicrobial Efficacy : In a study by Omar et al. (2020), synthesized derivatives including this compound were tested against Bacillus subtilis and Salmonella typhi. The results indicated strong antibacterial activity, particularly against gram-positive bacteria.

- Anticancer Mechanisms : Research published in MDPI highlighted the compound's ability to reduce cell viability in M-HeLa cells by up to 70% at certain concentrations, with mechanisms involving mitochondrial membrane potential changes and ROS production being elucidated.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the chlorophenyl group allows it to integrate into lipid membranes, disrupting integrity and function.

- Enzyme Interaction : The compound may form non-covalent interactions with target enzymes, inhibiting their activity.

- Induction of Apoptosis : By promoting oxidative stress, the compound triggers apoptotic pathways in cancer cells.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(4-chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO6/c14-8-3-1-7(2-4-8)6-19-13-12(18)11(17)10(16)9(5-15)20-13/h1-4,9-13,15-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODVANWZFAIQGK-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2C(C(C(C(O2)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.